molecular formula C13H20O2 B7935293 2-(2-Methoxy-5-methylphenyl)-2-pentanol

2-(2-Methoxy-5-methylphenyl)-2-pentanol

Cat. No.: B7935293
M. Wt: 208.30 g/mol
InChI Key: AOYQBJHSMUUCJD-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-2-pentanol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-pentanol typically involves the reaction of 2-methoxy-5-methylphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, where 2-methoxy-5-methylphenyl magnesium bromide reacts with a suitable aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, often using reagents like halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-5-methylphenyl)-2-pentanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenol
  • 2-Methoxyphenyl isocyanate
  • 2-Methoxy-5-methylphenyl isothiocyanate

Uniqueness

2-(2-Methoxy-5-methylphenyl)-2-pentanol is unique due to its specific structural features, such as the combination of a methoxy group, a methyl group, and a pentanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-8-13(3,14)11-9-10(2)6-7-12(11)15-4/h6-7,9,14H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYQBJHSMUUCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=CC(=C1)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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